molecular formula C13H14FNO2 B11718974 Ethyl 3-(5-Fluoro-3-indolyl)propanoate

Ethyl 3-(5-Fluoro-3-indolyl)propanoate

Cat. No.: B11718974
M. Wt: 235.25 g/mol
InChI Key: JBFWRNGBYNWXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-Fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-3-indolyl)propanoate typically involves the reaction of 5-fluoroindole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for Ethyl 3-(5-Fluoro-3-indol

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

JBFWRNGBYNWXND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.